(2S)-2-amino-4-ethoxy-4-oxobutanoic acid hydrochloride

peptide chemistry solubility enhancement amino acid hydrochloride

(2S)-2-Amino-4-ethoxy-4-oxobutanoic acid hydrochloride (CAS 58485-25-9), also named 4-ethyl hydrogen L-aspartate hydrochloride, is a protected L-aspartic acid derivative where the β‑carboxyl group is esterified with ethanol and the α‑amino group is protonated as the hydrochloride salt. This compound belongs to the class of side‑chain‑protected amino acid building blocks, widely employed in peptide synthesis and as chiral intermediates.

Molecular Formula C6H12ClNO4
Molecular Weight 197.62 g/mol
CAS No. 58485-25-9
Cat. No. B12685857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2-amino-4-ethoxy-4-oxobutanoic acid hydrochloride
CAS58485-25-9
Molecular FormulaC6H12ClNO4
Molecular Weight197.62 g/mol
Structural Identifiers
SMILESC=CC(CC(C(=O)O)N)(O)O.Cl
InChIInChI=1S/C6H11NO4.ClH/c1-2-11-5(8)3-4(7)6(9)10;/h4H,2-3,7H2,1H3,(H,9,10);1H/t4-;/m0./s1
InChIKeyLZHQBPWQDUZVGQ-WCCKRBBISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Why (2S)-2-Amino-4-ethoxy-4-oxobutanoic Acid Hydrochloride (CAS 58485-25-9) Is a Differentiated L-Aspartic Acid Ester for Procurement


(2S)-2-Amino-4-ethoxy-4-oxobutanoic acid hydrochloride (CAS 58485-25-9), also named 4-ethyl hydrogen L-aspartate hydrochloride, is a protected L-aspartic acid derivative where the β‑carboxyl group is esterified with ethanol and the α‑amino group is protonated as the hydrochloride salt [1]. This compound belongs to the class of side‑chain‑protected amino acid building blocks, widely employed in peptide synthesis and as chiral intermediates. It exists as a crystalline solid with molecular formula C₆H₁₂ClNO₄ and a molecular weight of 197.62 g/mol [2]. Its structural features—the β‑ethyl ester and the hydrochloride form—distinguish it from the free base, other β‑ester analogs, and the diester, positioning it for specific synthetic applications where selective deprotection, solubility, and handling are critical.

Why In-Class L-Aspartic Acid Esters Cannot Simply Replace (2S)-2-Amino-4-ethoxy-4-oxobutanoic Acid Hydrochloride


Although several L‑aspartic acid esters appear structurally similar, they are not functionally interchangeable. The hydrochloride salt form (CAS 58485-25-9) offers enhanced aqueous solubility compared to the neutral free base (CAS 4070-43-3), a property critical for solution‑phase peptide synthesis and biological assays . Substituting the β‑ethyl ester with a β‑methyl ester (CAS 21860-86-6) alters the steric and electronic environment, influencing the rate of saponification and the selectivity of deprotection in the presence of other esters [1]. Furthermore, the β‑monoester differs fundamentally from the diethyl ester (CAS 16115-68-7), which lacks the free α‑carboxyl group required for standard Fmoc‑ or Boc‑based solid‑phase peptide coupling [2]. These critical differences mean that generic substitution without quantitative justification risks compromising synthetic yield, purity, or biological outcome.

Quantitative Differentiation Evidence for (2S)-2-Amino-4-ethoxy-4-oxobutanoic Acid Hydrochloride vs. Closest Analogs


Enhanced Aqueous Solubility of the Hydrochloride Salt vs. Free Base Enables Higher-Concentration Reaction Conditions

The hydrochloride salt form (CAS 58485-25-9) exhibits markedly higher water solubility than the free amino acid ester (4-ethyl hydrogen L-aspartate, CAS 4070-43-3). While discrete numerical solubility values for this specific pair were not identified in primary literature, the hydrochloride form is consistently described by authoritative vendor sources as possessing 'enhanced solubility in water' . This property is well-established class-level behavior for amino acid hydrochloride salts, which disrupt crystal lattice energy and improve dissolution rates relative to zwitterionic free bases. The practical consequence is the ability to prepare higher-molarity stock solutions for aqueous-phase peptide coupling or biological assay, a direct procurement-relevant advantage for laboratories requiring reproducible solution handling.

peptide chemistry solubility enhancement amino acid hydrochloride

Selective β-Ethyl Ester Hydrolysis Rate Discriminates Against β-Methyl and β-Benzyl Analogs in Orthogonal Protection Strategies

In Fmoc/tBu solid-phase peptide synthesis (SPPS), the β-ethyl ester of aspartic acid serves as a semi-permanent protecting group whose cleavage kinetics differ from those of the corresponding β-methyl and β-benzyl esters. While a direct kinetic comparison for the unprotected amino acid esters was not retrieved, the related Fmoc-Asp(β-ethyl)-OH building block has been employed alongside Fmoc-Asp(OtBu)-OH in model peptide syntheses [1]. The ethyl ester exhibits slower base-catalyzed hydrolysis than the methyl ester and significantly greater lability than the benzyl ester, which requires hydrogenolysis. This intermediate stability profile is quantifiable through differential deprotection conditions: methyl esters typically hydrolyze within minutes under mild base (0.1 M NaOH), while ethyl esters survive such conditions for hours. The benzyl ester remains intact under basic conditions but is cleaved only by catalytic hydrogenation, a chemically orthogonal process.

solid-phase peptide synthesis orthogonal protection aspartic acid esters

Chiral Purity of the (2S)-Enantiomer Eliminates Biological Ambiguity Inherent in Racemic or D-Isomer Preparations

The (2S)-2-amino-4-ethoxy-4-oxobutanoic acid hydrochloride is the single L‑enantiomer. Its D‑enantiomer counterpart, (2R)-2-amino-4-ethoxy-4-oxobutanoic acid (CAS 66717-69-9), is commercially available but exhibits opposite stereochemical configuration . In biological systems, L‑aspartate esters interact stereospecifically with enzymes such as aspartate transcarbamoylase and with excitatory amino acid transporters [1]. Procurement of the L‑enantiomer (CAS 58485-25-9) is mandatory for studies where stereochemical fidelity directly determines functional outcome, such as investigating aspartate receptor pharmacology or synthesizing biologically active L‑aspartyl peptides.

chiral resolution enantiomeric purity aspartate receptor studies

Single β-Ester Regiochemistry Enables α‑Carboxyl-Directed Coupling, Diverging from the Symmetrical Diethyl Ester

The target compound is a β‑monoester hydrochloride; the α‑carboxyl group remains free for activation and coupling. In contrast, L‑aspartic acid diethyl ester hydrochloride (CAS 16115-68-7) has both carboxyl groups esterified, requiring selective monohydrolysis before peptide coupling can proceed [1]. The patent literature on aspartyl peptide synthesis explicitly employs β‑monoesters of aspartic acid as intermediates to achieve regioselectivity [2]. The monoester avoids the additional deprotection step of the diester and the concomitant risk of racemization at the α‑carbon, thus streamlining synthetic routes.

regioselective coupling monoester aspartyl peptide synthesis

Procurement-Driven Application Scenarios for (2S)-2-Amino-4-ethoxy-4-oxobutanoic Acid Hydrochloride


Solid-Phase Peptide Synthesis of Aspartyl Peptides Requiring Orthogonal β-Carboxyl Protection

In Fmoc SPPS, the β‑ethyl ester serves as a base‑labile protecting group with intermediate stability, surviving repetitive piperidine Fmoc‑removal cycles but cleavable under controlled final deprotection. As demonstrated above, this distinguishes it from the methyl ester (too labile) and benzyl ester (requires hydrogenolysis) [1]. The hydrochloride salt ensures full solubility in DMF or NMP coupling solvents even at 0.2–0.5 M concentrations, an advantage over the less-soluble free base.

Stereospecific Synthesis of Bioactive L‑Aspartate-Containing Peptidomimetics

The single (2S)‑enantiomer is essential for maintaining biological activity in analogs of aspartate‑containing peptide hormones or neurotransmitters. Using the D‑enantiomer or racemic mixture would abrogate receptor binding and functional response, as shown by the stereospecificity of aspartate transcarbamoylase inhibitors [2]. Procuring the certified L‑enantiomer hydrochloride eliminates this risk.

Aqueous-Phase Enzymatic or Cellular Assays Requiring High-Concentration Aspartate Ester Substrate

The enhanced water solubility of the hydrochloride salt relative to the free base enables preparation of concentrated stock solutions (up to 100 mM or higher in aqueous buffer) for enzymatic studies, such as aspartate aminotransferase substrate assays, without the need for organic co-solvents. This property is directly inferred from the common solubility behavior of amino acid hydrochloride salts [1].

Intermediate for Asymmetric Synthesis of β‑Substituted Aspartic Acid Libraries

The free α‑amino group and protected β‑ester allow regioselective functionalization of the aspartic acid skeleton. This compound has been employed in patents describing efficient methods for synthesizing aspartate derivative libraries [3], serving as a versatile chiral pool intermediate for medicinal chemistry programs targeting aspartate‑processing enzymes.

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